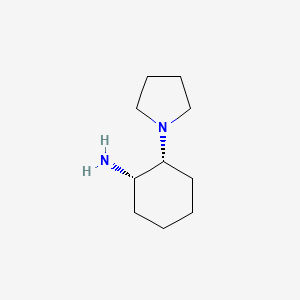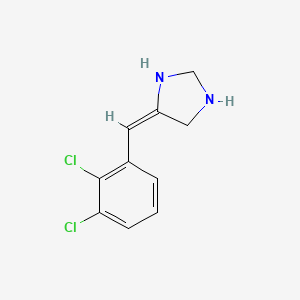
4-(2,3-Dichlorobenzylidene)imidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dichlorobenzylidene)imidazolidine is a heterocyclic organic compound that features a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the dichlorobenzylidene group imparts unique chemical properties to the imidazolidine ring, making it a valuable scaffold for the development of new molecules with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorobenzylidene)imidazolidine typically involves the condensation of 2,3-dichlorobenzaldehyde with imidazolidine. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of a copper-based catalyst in ethanol under reflux conditions . The reaction proceeds via the formation of a Schiff base intermediate, which then cyclizes to form the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent product quality in industrial settings .
化学反应分析
Types of Reactions
4-(2,3-Dichlorobenzylidene)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the imidazolidine ring to imidazolidinone or other reduced forms.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazolidinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions .
科学研究应用
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
作用机制
The mechanism of action of 4-(2,3-Dichlorobenzylidene)imidazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it has been shown to interact with α2-adrenergic receptors, which play a role in pain modulation and other physiological processes . Additionally, the presence of the dichlorobenzylidene group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
相似化合物的比较
4-(2,3-Dichlorobenzylidene)imidazolidine can be compared with other similar compounds, such as:
Imidazolidinones: These compounds feature a similar five-membered ring structure but with different substituents.
Imidazolines: These are closely related to imidazolidines but differ in their degree of saturation and functional groups.
Thiazolidines: These compounds contain a sulfur atom in place of one of the nitrogen atoms in the imidazolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H10Cl2N2 |
|---|---|
分子量 |
229.10 g/mol |
IUPAC 名称 |
(4E)-4-[(2,3-dichlorophenyl)methylidene]imidazolidine |
InChI |
InChI=1S/C10H10Cl2N2/c11-9-3-1-2-7(10(9)12)4-8-5-13-6-14-8/h1-4,13-14H,5-6H2/b8-4+ |
InChI 键 |
XSTSPTAXAOLBIJ-XBXARRHUSA-N |
手性 SMILES |
C1/C(=C\C2=C(C(=CC=C2)Cl)Cl)/NCN1 |
规范 SMILES |
C1C(=CC2=C(C(=CC=C2)Cl)Cl)NCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



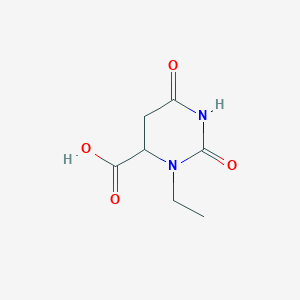
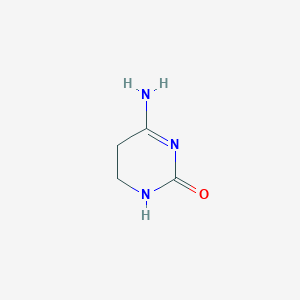
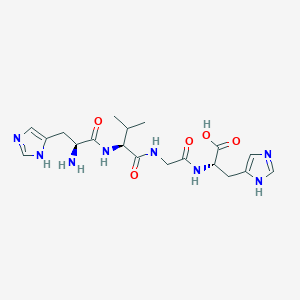
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)

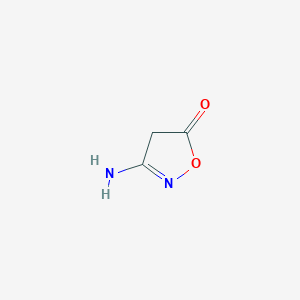
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
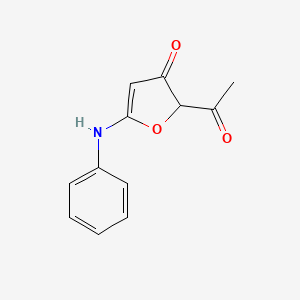
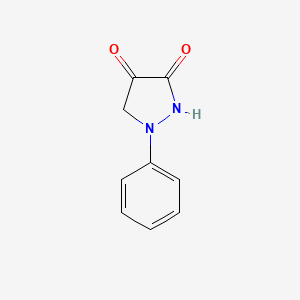
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
